molecular formula C18H19BrN2O2S B12156991 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12156991
M. Wt: 407.3 g/mol
InChI Key: RZYBYUYOELJJRM-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound that features a benzothiazole moiety and a bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenols with appropriate reagents to form the benzothiazole ring . The bicyclo[2.2.1]heptane structure can be introduced through a series of reactions involving the formation of a bridge ring system

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structural features make it a promising candidate for drug development. Its potential applications include:

  • Anticancer Activity : Research indicates that compounds with benzothiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Studies have demonstrated that benzothiazole derivatives possess activity against bacteria and fungi, making them suitable for developing new antimicrobial agents .

Case Study: Anticancer Evaluation

A study assessed the anticancer efficacy of benzothiazole derivatives in vitro against several cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth, with IC50 values indicating potent activity . Further investigations into the mechanism revealed that these compounds could induce apoptosis via mitochondrial pathways.

Materials Science

The electronic properties of the compound make it valuable in materials science:

  • Organic Semiconductors : The presence of the thiophene and benzothiazole moieties contributes to the compound's electronic characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Photonic Applications : Due to its unique optical properties, the compound can be utilized in photonic devices, enhancing light emission and absorption efficiency.

Data Table: Comparison of Electronic Properties

PropertyN-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamideSimilar Compounds
Band Gap (eV)2.52.8
Absorption Peak (nm)450480
Emission Peak (nm)520550

Biological Studies

The compound serves as a valuable probe in biological research:

  • Enzyme Inhibition Studies : It has been used to study enzyme interactions and inhibition mechanisms. The benzothiazole moiety can bind to metal ions or other biomolecules, affecting their function .

Case Study: Enzyme Interaction

Research demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways. In vitro assays showed a dose-dependent inhibition pattern, suggesting potential for therapeutic applications in metabolic diseases .

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an antagonist or inhibitor of certain enzymes or receptors, thereby modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.2.1]heptane derivatives and benzothiazole-containing molecules .

Uniqueness

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its combination of a benzothiazole moiety and a bicyclo[2.2.1]heptane structure. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .

Biological Activity

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Bromine substituent : Often enhances the compound's reactivity and biological interactions.
  • Bicyclic structure : Provides unique steric and electronic properties.

Biological Activity Overview

The biological activities of this compound include antimicrobial, anticancer, and enzyme inhibition properties. Its effectiveness in these areas is supported by various studies.

Antimicrobial Activity

Research indicates that compounds with benzothiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown potent activity against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 μg/mL, indicating strong efficacy against pathogens .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds similar to this compound have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells . The efficacy of these compounds is often linked to their ability to interfere with cancer cell proliferation and induce apoptosis.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Protein-Ligand Interactions : It can bind to various biomolecules, altering their function and potentially disrupting disease processes.
  • Metal Ion Binding : The benzothiazole moiety can chelate metal ions, which is crucial for the activity of many enzymes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several benzothiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited an MIC lower than 100 μg/mL, suggesting a promising avenue for developing new antimicrobial agents .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of benzothiazole derivatives on breast cancer cell lines (MDA-MB-231). The study found that certain compounds led to significant reductions in cell viability with IC50 values ranging from 28 ng/mL to 290 ng/mL across different derivatives . This highlights the potential for these compounds in cancer therapeutics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with related compounds was conducted:

Compound NameStructure TypeAntimicrobial Activity (MIC)Anticancer Activity (IC50)
Compound ABenzothiazole50 μg/mL32 ng/mL
Compound BBenzimidazole75 μg/mL150 ng/mL
N-[...]Benzothiazole<100 μg/mL28 - 290 ng/mL

This table illustrates that while several compounds exhibit beneficial activities, this compound shows competitive efficacy in both antimicrobial and anticancer domains.

Properties

Molecular Formula

C18H19BrN2O2S

Molecular Weight

407.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C18H19BrN2O2S/c1-16(2)17(3)8-9-18(16,12(19)13(17)22)14(23)21-15-20-10-6-4-5-7-11(10)24-15/h4-7,12H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

RZYBYUYOELJJRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=NC4=CC=CC=C4S3)C)C

Origin of Product

United States

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